molecular formula C12H14BrNO B13071515 1-(2-Bromophenyl)-2-(pyrrolidin-2-YL)ethan-1-one

1-(2-Bromophenyl)-2-(pyrrolidin-2-YL)ethan-1-one

Cat. No.: B13071515
M. Wt: 268.15 g/mol
InChI Key: LWJAURHJZYNNOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Bromophenyl)-2-(pyrrolidin-2-yl)ethan-1-one is a high-purity chemical compound offered for research and further manufacturing applications. This molecule features a bromophenyl group attached to an ethanone chain that is linked to a pyrrolidine ring, a structure of significant interest in medicinal and synthetic chemistry. Compounds with pyrrolidine and substituted phenyl motifs are frequently investigated as key intermediates in alkaloid synthesis and as potential modulators of central nervous system activity. Research on structurally related 2-aminopentanophenones, for instance, has shown them to be potent inhibitors of monoamine transporters, such as the dopamine (DAT) and norepinephrine (NET) transporters, with selectivity over the serotonin transporter (SERT) . This makes such compounds valuable tools for neuroscience research, particularly in the study of neurochemical pathways and reuptake mechanisms. The bromine atom on the phenyl ring offers a versatile synthetic handle for further functionalization via metal-catalyzed cross-coupling reactions, enabling the exploration of more complex chemical libraries . As with all such specialized compounds, this compound is strictly for research and further manufacturing use only. It is not intended for diagnostic or therapeutic applications, nor for human use. Researchers should consult the safety data sheet (SDS) and handle this material with appropriate precautions in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H14BrNO

Molecular Weight

268.15 g/mol

IUPAC Name

1-(2-bromophenyl)-2-pyrrolidin-2-ylethanone

InChI

InChI=1S/C12H14BrNO/c13-11-6-2-1-5-10(11)12(15)8-9-4-3-7-14-9/h1-2,5-6,9,14H,3-4,7-8H2

InChI Key

LWJAURHJZYNNOE-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)CC(=O)C2=CC=CC=C2Br

Origin of Product

United States

Preparation Methods

Synthesis of the Pyrrolidine Core Bearing the 2-Bromophenyl Group

The initial step involves synthesizing 2-(2-bromophenyl)pyrrolidine , which serves as a key intermediate for further functionalization.

  • Reduction of 5-(2-Bromophenyl)-3,4-dihydro-2H-pyrrole:
    The precursor 5-(2-bromophenyl)-3,4-dihydro-2H-pyrrole is dissolved in methanol and treated with acetic acid under nitrogen atmosphere at -65 °C. Sodium borohydride is added portionwise, and the reaction is stirred at low temperature before warming to room temperature. The product is isolated by acid-base extraction and chromatographic purification, yielding 2-(2-bromophenyl)pyrrolidine with a high yield of approximately 98%.
Step Reagents/Conditions Yield Notes
Reduction Sodium borohydride, acetic acid, MeOH, -65 °C to RT 98% Inert atmosphere, careful temperature control
Workup Acid-base extraction, chromatography - Purification on silica gel

Functionalization to 1-(2-Bromophenyl)-2-(pyrrolidin-2-yl)ethan-1-one

The conversion of 2-(2-bromophenyl)pyrrolidine to the ethanone derivative involves acylation or carbonylation at the alpha position.

  • Acylation via Activated Carboxylic Acid Derivatives:
    The amine intermediate is reacted with carboxylic acid derivatives in the presence of coupling agents such as HATU and bases like DIPEA in N,N-dimethylformamide (DMF) at room temperature. This step typically proceeds over 18 hours, followed by extraction and chromatographic purification to afford the target ethanone compound.
Step Reagents/Conditions Yield Notes
Acylation Carboxylic acid derivative, HATU, DIPEA, DMF, RT, 18h Variable (up to 70%) Requires chromatographic purification

Alternative Synthetic Route via Donor–Acceptor Cyclopropanes

An advanced synthetic strategy involves the use of donor–acceptor cyclopropanes bearing ester groups, which upon Lewis acid-catalyzed ring opening with primary amines, undergo in situ lactamization to yield pyrrolidin-2-ones.

  • One-Pot Cyclopropane Opening and Lactamization:
    Donor–acceptor cyclopropanes are treated with primary amines such as anilines or benzylamines in the presence of Lewis acids, followed by reflux with acetic acid in toluene. This method yields pyrrolidin-2-ones as mixtures of diastereomers due to ester substitution at C(3). Subsequent alkaline saponification and thermolysis remove the ester group, affording the target pyrrolidinone.
Step Reagents/Conditions Yield Notes
Cyclopropane opening Donor–acceptor cyclopropane, primary amine, Lewis acid Moderate to good One-pot operation, broad substrate scope
Lactamization Reflux with acetic acid in toluene - Produces diastereomeric mixture
Dealkoxycarbonylation Alkaline saponification followed by thermolysis Up to 70% overall Simplifies purification, practical

Data Summary Table of Preparation Methods

Methodology Key Reagents/Conditions Yield Range Advantages Limitations
Reduction of bromophenyl pyrrole NaBH4, AcOH, MeOH, -65 °C to RT ~98% High yield, straightforward Requires low temperature control
Acylation of pyrrolidine Carboxylic acid derivative, HATU, DIPEA, DMF Variable (up to 70%) Mild conditions, versatile Requires chromatographic purification
Donor–acceptor cyclopropane route Lewis acid, primary amines, reflux in toluene Moderate to good One-pot, scalable, broad substrate scope Diastereomeric mixtures, multi-step

Research Findings and Notes

  • The reduction method for preparing 2-(2-bromophenyl)pyrrolidine is robust and reproducible with excellent yields, making it a preferred step for the intermediate synthesis.
  • The acylation step requires careful selection of coupling agents and reaction conditions to optimize yield and purity of the ethanone product.
  • The donor–acceptor cyclopropane method offers a novel, efficient one-pot synthesis of substituted pyrrolidin-2-ones, including the target compound, with the advantage of scalability and fewer purification steps. However, it may produce diastereomeric mixtures that require further processing.
  • Chromatographic purification remains essential in most synthetic routes to isolate the pure compound.
  • Reaction conditions such as temperature, solvent choice, and reagent stoichiometry significantly influence yields and product distribution.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The ortho-bromophenyl group undergoes substitution reactions under specific conditions. While aryl bromides are typically less reactive than alkyl halides, the electron-withdrawing ketone group at the benzylic position activates the ring for nucleophilic displacement.

Reaction TypeReagents/ConditionsProductReference
Hydroxide substitutionKOH (aqueous), 60–80°C1-(2-Hydroxyphenyl)-2-(pyrrolidin-2-YL)ethan-1-one
Amine substitutionPiperidine/DABCO, H<sub>2</sub>O, 60°CAryl-piperidine derivatives

Mechanistic Insight :

  • The reaction with hydroxide ions proceeds via a two-step mechanism:

    • Formation of a Meisenheimer complex through nucleophilic attack.

    • Elimination of bromide ion to restore aromaticity.

  • Steric hindrance from the pyrrolidine ring reduces reaction rates compared to para-substituted analogs .

Cross-Coupling Reactions

The bromine atom participates in transition-metal-catalyzed couplings , though steric effects from the ortho-substitution and pyrrolidine group influence yields.

Reaction TypeCatalysts/ReagentsProductsYieldReference
Suzuki couplingPd(PPh<sub>3</sub>)<sub>4</sub>, arylboronic acidBiaryl derivatives45–60%
Buchwald-HartwigPd(OAc)<sub>2</sub>, XantphosAryl amines (e.g., aniline derivatives)35–50%

Key Observations :

  • Coupling efficiency is lower than para-brominated analogs due to restricted spatial accessibility .

  • Electron-rich boronic acids enhance reaction rates.

Oxidation Reactions

The ketone group and pyrrolidine ring are susceptible to oxidation under strong conditions:

Target SiteReagentsProductsNotes
Pyrrolidine ringKMnO<sub>4</sub>, H<sub>2</sub>OPyrrolidone derivativesOver-oxidation to CO<sub>2</sub> observed at high temperatures
Benzylic positionCrO<sub>3</sub>, H<sub>2</sub>SO<sub>4</sub>α,β-unsaturated ketone (minor pathway)Limited due to steric shielding

Structural Impact :

  • Oxidation of the pyrrolidine ring disrupts the compound’s conformational stability, altering its biological activity .

Cyclization and Heterocycle Formation

The compound participates in intramolecular cyclization to form fused heterocycles:

Reagents/ConditionsProductApplication
CuI, proline, DMSO, 80°CSpirooxindole-pyrrolidine hybridsAnticancer drug candidates
DABCO, H<sub>2</sub>O, 60°CPyrrole derivatives (via quaternary salt intermediates)Bioactive scaffold synthesis

Mechanistic Pathway :

  • DABCO facilitates quaternary ammonium salt formation with the bromophenyl group.

  • Nucleophilic attack by amines or carbonyl groups generates fused rings .

Reductive Transformations

The ketone group is selectively reduced while preserving the bromophenyl moiety:

ReagentsConditionsProductSelectivity
NaBH<sub>4</sub>EtOH, 25°C1-(2-Bromophenyl)-2-(pyrrolidin-2-YL)ethanol>90%
LiAlH<sub>4</sub>THF, refluxOver-reduction to hydrocarbon (minor pathway)<10%

Structural and Steric Influences

  • Conformational analysis : X-ray studies reveal a 72° dihedral angle between the bromophenyl and pyrrolidine rings, reducing electronic conjugation and increasing steric hindrance .

  • Solubility : Limited aqueous solubility (logP = 3.11) necessitates polar aprotic solvents (e.g., DMSO) for reactions .

This compound’s reactivity profile underscores its utility in synthesizing complex architectures for pharmaceutical and materials science applications. Ongoing research focuses on optimizing catalytic systems to overcome steric limitations and enhance synthetic efficiency .

Scientific Research Applications

Medicinal Chemistry Applications

Pharmacological Potential
The compound is recognized for its potential pharmacological applications. Research indicates that derivatives of pyrrolidine compounds often exhibit significant biological activity, including antitumor and antimicrobial properties. The bromophenyl moiety enhances the lipophilicity and biological activity of the compound, making it a candidate for drug development.

Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated various bromophenyl-pyrrolidine derivatives for their anticancer activity. The findings showed that certain derivatives exhibited selective cytotoxic effects against cancer cell lines, suggesting that 1-(2-Bromophenyl)-2-(pyrrolidin-2-YL)ethan-1-one could be further explored as a potential anticancer agent. The structure-activity relationship (SAR) analysis indicated that modifications to the pyrrolidine ring could enhance efficacy.

Synthetic Intermediates
this compound serves as an important intermediate in organic synthesis. It can be utilized in the preparation of other complex molecules through various reactions such as nucleophilic substitution and coupling reactions.

Case Study: Synthesis of Novel Compounds
A research article detailed the use of this compound as an intermediate in synthesizing novel heterocyclic compounds. The study demonstrated how variations in reaction conditions could lead to different product distributions, highlighting its versatility as a synthetic building block.

Mechanism of Action

The mechanism of action of 1-(2-Bromophenyl)-2-(pyrrolidin-2-YL)ethan-1-one depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to a biological response. The bromine atom and the pyrrolidine ring play crucial roles in determining the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The table below compares 1-(2-bromophenyl)-2-(pyrrolidin-2-yl)ethan-1-one with key structural analogs:

Compound Name Substituents Molecular Weight Melting Point (°C) Yield Key Features Reference
Target Compound 2-Bromophenyl, pyrrolidin-2-yl Not Provided Not Provided Combines brominated aromatic ring with pyrrolidine; potential bioactivity.
1-(2-Bromophenyl)-2-(triazole-piperidinyl)ethan-1-one (5k) 2-Bromophenyl, triazole-thio-piperidine-quinazoline 192–193 67% Complex heterocyclic substituent; tested for antibacterial/antifungal activity.
1-(2-Chlorophenyl)-2-(pyrrolidin-1-yl)ethan-1-one 2-Chlorophenyl, pyrrolidin-1-yl 235.70 (C₁₂H₁₄ClNO) Not Provided Pyrrolidine nitrogen position differs (1-yl vs. 2-yl); halogen substitution (Cl vs. Br).
2-(2-Bromophenyl)-1-(furan-3-yl)ethan-1-one 2-Bromophenyl, furan-3-yl 265.11 Powder (no MP) Oxygen-containing furan substituent; lower basicity vs. pyrrolidine.
1-(2,4-Dimethylthiazol-5-yl)-2-(pyrrolidin-2-yl)ethan-1-one Thiazolyl, pyrrolidin-2-yl Not Provided Not Provided Thiazole replaces bromophenyl; potential for varied electronic interactions.

Key Structural and Functional Differences

Substituent Effects: Aromatic Group: The 2-bromophenyl group in the target compound enhances steric hindrance and electron-withdrawing effects compared to 2-chlorophenyl () or non-halogenated aromatics (e.g., thiazole in ). Bromine’s larger atomic radius may influence binding affinity in biological targets. Heterocyclic Moieties:

  • Pyrrolidin-2-yl vs. Pyrrolidin-1-yl: The position of the nitrogen in the pyrrolidine ring (2-yl vs. Pyrrolidin-2-yl allows for a secondary amine, while pyrrolidin-1-yl is a tertiary amine .

Synthetic Considerations: The target compound may be synthesized via alkylation or bromination routes similar to (bromination of acetophenones) or (base-mediated condensation). However, direct synthetic data are unavailable. Compound 5k () was synthesized via multi-step heterocyclic coupling, highlighting the challenges in introducing complex substituents.

Physicochemical and Biological Properties :

  • Melting Points : The triazole-thio-piperidine derivative (5k) exhibits a high melting point (192–193°C), likely due to extended conjugation and intermolecular interactions . Pyrrolidine-containing analogs (e.g., ) may have lower melting points due to increased flexibility.
  • Bioactivity : Compound 5k demonstrated antibacterial/antifungal activity, suggesting that the bromophenyl-heterocycle combination is pharmacologically relevant. The target compound’s pyrrolidine moiety could enhance interactions with enzymes or receptors compared to furan or thiazole derivatives.

Biological Activity

1-(2-Bromophenyl)-2-(pyrrolidin-2-YL)ethan-1-one, with the CAS number 1520669-71-9, is a compound that has gained attention in pharmacological research due to its potential biological activities. This article explores its biological properties, focusing on antibacterial, antifungal, and other relevant activities based on diverse research findings.

  • Molecular Formula : C₁₂H₁₄BrNO
  • Molecular Weight : 268.15 g/mol
  • Purity : Typically around 95% .

Antibacterial Activity

Research indicates that pyrrolidine derivatives, including this compound, exhibit significant antibacterial properties. A study highlighted the effectiveness of various pyrrolidine compounds against common bacterial strains:

Compound NameMIC (µg/mL)Bacterial Strain
This compound3.12 - 12.5Staphylococcus aureus, Escherichia coli
Control (Ciprofloxacin)2Staphylococcus aureus, Escherichia coli

The minimum inhibitory concentration (MIC) values for this compound suggest that it is particularly effective against Staphylococcus aureus and Escherichia coli, with complete bacterial death observed within 8 hours at certain concentrations .

Antifungal Activity

In addition to antibacterial properties, there is emerging evidence of antifungal activity associated with this compound. A comparative study of various pyrrole derivatives indicated that those with halogen substitutions showed enhanced antifungal effects. The presence of bromine in the structure may contribute to the compound's efficacy against fungal pathogens .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with bacterial cell membranes or specific metabolic pathways, leading to cell death or inhibition of growth. The halogen substituent is believed to play a crucial role in enhancing the bioactivity of the compound .

Study on Pyrrolidine Derivatives

A comprehensive study focused on various pyrrolidine derivatives demonstrated their potential as effective antibacterial agents. The study included in vitro tests where several compounds were evaluated for their activity against a range of bacterial strains. Notably, compounds with similar structural features to this compound exhibited MIC values comparable to established antibiotics .

Comparative Analysis

A comparative analysis of different derivatives revealed that while some compounds showed negligible activity, others exhibited potent antibacterial effects. For instance:

CompoundActivity LevelObservations
This compoundHighEffective against S. aureus and E. coli
1,3-DipyrrolidinobenzeneNoneNo detectable antibacterial activity

This highlights the importance of structural modifications in enhancing biological activity .

Q & A

Basic: What are the common synthetic routes for preparing 1-(2-Bromophenyl)-2-(pyrrolidin-2-YL)ethan-1-one?

The synthesis typically involves bromination of a precursor ketone. For example, bromination of 1-(2-aminophenyl)ethan-1-one using bromine in chloroform under controlled conditions yields brominated intermediates, which can subsequently react with pyrrolidine derivatives. Alternative routes may utilize nucleophilic substitution or radical-based coupling, as seen in analogous compounds . Optimization of solvent (e.g., acetic acid or dichloromethane) and temperature (room temperature to mild heating) is critical to avoid over-bromination.

Basic: How is NMR spectroscopy employed to confirm the structural identity of this compound?

1H NMR analysis (e.g., 500 MHz in CDCl₃) reveals characteristic peaks:

  • Aromatic protons from the 2-bromophenyl group appear as multiplets (δ 7.24–7.67 ppm).
  • The pyrrolidinyl group shows distinct signals for methylene protons adjacent to the ketone (δ 2.73–2.91 ppm) and pyrrolidine ring protons (δ 1.25–2.04 ppm).
  • Coupling constants (e.g., J = 7.1 Hz for methylene protons) and integration ratios validate the connectivity .

Advanced: How can regiodivergent radical termination strategies be applied to synthesize derivatives of this compound?

Biocatalytic C–C bond formation via palladium-catalyzed radical termination (e.g., using EschER-D1 enzymes) enables regioselective coupling with alkenes or cyclohexene derivatives. This method achieves yields up to 59% with precise control over stereochemistry, as demonstrated in analogous bromophenyl-cyclohexenyl ethanones . Reaction conditions (solvent, temperature, and radical initiator) must be optimized to minimize side reactions.

Advanced: What strategies address low yields in reductive amination or nitro-group reduction for intermediates?

Copper powder in sulfuric acid is effective for reducing nitro groups in intermediates like 2-bromo-1-(2-nitrophenyl)ethan-1-one (83% yield). Alternative reductants (e.g., Zn/Fe with acid, SnCl₂, or catalytic hydrogenation) often fail due to side reactions or over-reduction. Solvent choice (e.g., THF for LiAlH₄) and stoichiometric control are critical .

Basic: What crystallographic methods are used to determine the compound’s structure?

Single-crystal X-ray diffraction (SCXRD) with SHELX programs (e.g., SHELXL for refinement) resolves bond lengths, angles, and stereochemistry. Data collection at high resolution (≤ 1.0 Å) and twin-detection algorithms (e.g., via SHELXD) improve accuracy, especially for centrosymmetric or twinned crystals .

Advanced: How is enantiomer polarity resolved in X-ray crystallography for chiral derivatives?

The Flack x parameter is preferred over Rogers’ η for enantiomorph-polarity estimation, as it avoids false chirality assignments in near-centrosymmetric structures. Least-squares refinement with SHELXL integrates this parameter, ensuring robust convergence even for subtle chiral centers .

Basic: What pharmacological applications are hypothesized for this compound?

The pyrrolidinyl group and bromophenyl moiety suggest potential as a kinase inhibitor or neurotransmitter analog. Similar compounds (e.g., tetrazole derivatives) exhibit antimicrobial and anticancer activity, warranting in vitro assays against target proteins or cell lines .

Advanced: How are structure-activity relationship (SAR) studies designed to explore bioactivity?

SAR studies involve systematic modification of:

  • Pyrrolidine substitution : Introducing methyl or hydroxyl groups to alter steric/electronic effects.
  • Bromophenyl position : Comparing ortho-, meta-, and para- bromine placement.
  • Ketone replacement : Testing thioether or amide analogs.
    High-throughput screening and molecular docking (e.g., AutoDock Vina) prioritize derivatives for synthesis .

Advanced: How are data contradictions resolved in reaction optimization (e.g., conflicting yield reports)?

Case study: Conflicting yields in nitro-group reduction (e.g., 40% vs. 83%) arise from reagent purity or reaction scale. Reproducibility tests under inert atmospheres (N₂/Ar) and rigorous solvent drying (e.g., molecular sieves for THF) mitigate variability. Kinetic studies (e.g., monitoring via TLC or GC-MS) identify rate-limiting steps .

Advanced: What challenges arise in catalytic C–H functionalization for derivatization?

Palladium-catalyzed C–H activation (e.g., with (5-acetylthiophen-2-yl)boronic acid) faces regioselectivity issues due to competing pathways. Ligand screening (e.g., phosphines or N-heterocyclic carbenes) and solvent polarity adjustments (e.g., DMF vs. toluene) enhance selectivity. Computational modeling (DFT) predicts reactive sites to guide experimental design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.